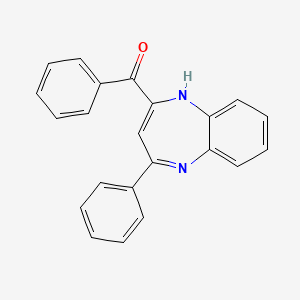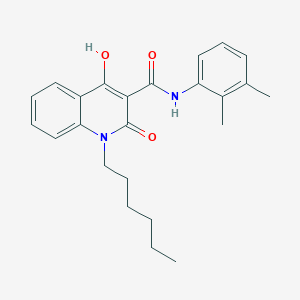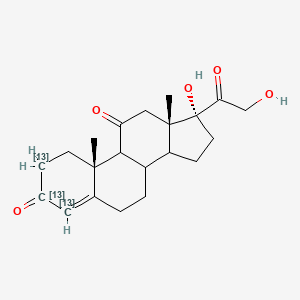
(2R,3S)-Dimethyl oxirane-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-Dimethyl oxirane-2,3-dicarboxylate is an organic compound with the molecular formula C6H8O5. It is a stereoisomer of oxirane-2,3-dicarboxylate, characterized by its specific (2R,3S) configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-Dimethyl oxirane-2,3-dicarboxylate typically involves the oxidative esterification of ethylene glycol in methanol. This process can be catalyzed by Au/ZnO catalysts, which have been shown to be highly effective. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm. The use of deposition-precipitation methods for catalyst preparation has been found to yield the highest conversion rates and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidative esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The catalysts used in these processes are typically supported on inert materials to enhance their stability and reusability .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-Dimethyl oxirane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diacids.
Reduction: Reduction reactions can convert it into diols.
Substitution: It can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products
Oxidation: The major products are diacids.
Reduction: The major products are diols.
Substitution: The products depend on the nucleophile used but generally result in ring-opened derivatives.
Scientific Research Applications
(2R,3S)-Dimethyl oxirane-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research has shown its potential in the development of new pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-Dimethyl oxirane-2,3-dicarboxylate involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, thereby altering their function. The pathways involved in these reactions include nucleophilic attack on the oxirane ring, leading to ring opening and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- cis-2,3-Dimethyloxirane
- trans-2,3-Dimethyloxirane
- 2,3-Epoxybutane
Uniqueness
(2R,3S)-Dimethyl oxirane-2,3-dicarboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and physical properties. This stereochemistry can influence the compound’s reactivity and interactions with other molecules, making it particularly valuable in stereoselective synthesis and other specialized applications .
Properties
CAS No. |
718617-86-8 |
|---|---|
Molecular Formula |
C6H8O5 |
Molecular Weight |
160.12 g/mol |
IUPAC Name |
dimethyl (2R,3S)-oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C6H8O5/c1-9-5(7)3-4(11-3)6(8)10-2/h3-4H,1-2H3/t3-,4+ |
InChI Key |
KAGHUYFLGPUYKE-ZXZARUISSA-N |
Isomeric SMILES |
COC(=O)[C@H]1[C@H](O1)C(=O)OC |
Canonical SMILES |
COC(=O)C1C(O1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(tert-Butyl)-4-(3-(dimethyl(vinyl)silyl)propoxy)-6-(5-methoxy-2H-benzo[d][1,2,3]triazol-2-yl)phenol](/img/structure/B12053609.png)

![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12053632.png)

![4-({(E)-[4-(Benzyloxy)phenyl]methylidene}amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12053646.png)

![N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12053660.png)



![2-[(4,6-Dimethylpyrimidin-2-yl)amino]phenol](/img/structure/B12053675.png)

